molecular formula C14H13N5O3S B2618679 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891132-78-8

5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2618679
CAS No.: 891132-78-8
M. Wt: 331.35
InChI Key: MYXHJXHWHUDBOD-UHFFFAOYSA-N
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Description

5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves a multi-step process. One common synthetic route includes the reaction of 5,6-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with various molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These effects are mediated through its binding to specific proteins and enzymes involved in these pathways, such as ATF4 and NF-kB .

Comparison with Similar Compounds

Similar compounds to 5,6-dimethyl-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one include other triazolo-pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and reactivity compared to other similar compounds.

Properties

IUPAC Name

5,6-dimethyl-3-[(4-nitrophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-8-9(2)18-13(15-12(8)20)16-17-14(18)23-7-10-3-5-11(6-4-10)19(21)22/h3-6H,7H2,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXHJXHWHUDBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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